6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-12-20(15(2)13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVYLDSHFQUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Mechanism
The most efficient method for synthesizing 6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves palladium-catalyzed C–H activation and cyclization of benzamide derivatives. This approach, disclosed in CN106699661B, utilizes substituted benzamides as starting materials, which undergo sequential C–H bond functionalization and intramolecular cyclization in the presence of a palladium catalyst and oxidant.
The general reaction pathway is as follows:
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Substrate Preparation : A benzamide derivative bearing a 2,4-dimethylphenyl group at the meta position is synthesized.
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C–H Activation : The palladium catalyst (e.g., Pd(OAc)₂) coordinates to the benzamide, facilitating ortho-directed C–H bond activation.
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Oxidative Cyclization : Intramolecular coupling between the activated C–H bond and the amide carbonyl group forms the dibenzoazepine-dione skeleton.
Reaction Conditions and Optimization
Key parameters for this method include:
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Catalyst System : Pd(OAc)₂ (5–10 mol%) with ligands such as triphenylphosphine.
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Oxidant : Silver carbonate (Ag₂CO₃) or copper(II) acetate.
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Solvent : Dimethylacetamide (DMA) or toluene at 100–120°C.
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Yield : Reported yields for analogous compounds range from 75% to 90%.
Example Procedure (Adapted from CN106699661B):
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Combine 2,4-dimethylbenzamide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in DMA.
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Heat at 110°C under argon for 12–16 hours.
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Purify the crude product via column chromatography to isolate the target compound.
Advantages and Limitations
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Advantages :
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Limitations :
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Requires expensive palladium catalysts.
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Sensitive to oxygen and moisture.
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Phosgenation of Iminostilbene Derivatives
Traditional Multi-Step Synthesis
An alternative route, described in EP0698602A1, involves phosgenation of iminostilbene precursors. While originally developed for 5-chlorocarbonyl-5H-dibenzazepine, this method can be adapted to synthesize diketones via subsequent hydrolysis.
Reaction Steps :
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Iminostilbene Preparation : Condensation of 2-nitrobenzaldehyde with aniline derivatives.
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Phosgenation : Treatment with phosgene in chlorobenzene at 50–60°C forms a chlorocarbonyl intermediate.
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Hydrolysis : Acidic or basic hydrolysis converts the chlorocarbonyl group to a ketone, yielding the dione.
Critical Parameters
Chemical Reactions Analysis
6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of dibenzo[c,e]azepines possess significant antibacterial and antifungal properties. For instance, various synthesized compounds have shown promising results against common pathogens .
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. Certain derivatives have shown effectiveness in reducing inflammation in vitro, indicating potential therapeutic use in inflammatory diseases .
- Antihyperlipidemic Activity : A systematic investigation into N-substituted dibenz[c,e]azepines revealed significant lipid-lowering effects in animal models. Specifically, certain derivatives demonstrated a marked reduction in serum cholesterol and triglyceride levels .
- Antioxidant Properties : Some studies have reported on the antioxidant activities of dibenzo[c,e]azepine derivatives, highlighting their potential in preventing oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular formula inferred from structural analogs.
Key Observations:
Substituent Impact: The 2,4-dimethylphenyl group in the target compound introduces electron-donating methyl groups, likely enhancing lipophilicity and metabolic stability compared to electron-withdrawing substituents (e.g., chlorine in ). Phenoxyphenyl (in ) and dichlorofluorenyl (in ) substituents may confer distinct steric and electronic profiles, affecting receptor binding or solubility.
Biological Activity: Closest analogs (e.g., unsubstituted 5H-dibenz[c,e]azepine-5,7(6H)-dione) demonstrated anti-inflammatory activity in rodent models, reducing edema and leukocyte migration . The target compound’s dimethylphenyl group may modulate potency or selectivity. No direct evidence exists for the antioxidant properties seen in dibenzo[b,f]azepine derivatives (e.g., 10,11-dihydro analogs) .
Synthetic Approaches :
- Dibenzoazepine-diones are typically synthesized via cyclization of diarylamine precursors or reactions involving carbonyl chlorides (e.g., 5H-dibenzoazepine-5-carbonyl chloride with amines) . The target compound may follow similar routes, though specific protocols are undisclosed.
- Contrastingly, pyrrolo-pyrazine-diones (e.g., intermediates for eszopiclone ) employ heterocyclic condensation, highlighting divergent synthetic strategies for related scaffolds.
Biological Activity
6-(2,4-Dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a synthetic compound belonging to the dibenzoazepine family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as enzyme inhibitors. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C22H17NO2
- Molar Mass : 327.38 g/mol
- CAS Number : 434296-09-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as an enzyme inhibitor, modulating biochemical pathways relevant to disease processes. However, detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Several studies have evaluated the anticancer potential of dibenzoazepines, including this compound. For instance:
- Cytotoxicity Tests : In vitro studies have demonstrated that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. For example, similar dibenzoazepines showed IC50 values ranging from 75 µM to over 200 µM against various cancer cell lines such as HeLa and U87 .
- Selectivity : The selectivity for cancerous versus normal cells is notable; compounds often exhibit lower IC50 values for cancer cells compared to normal cells, indicating a potential therapeutic window .
Antibacterial Activity
Research into the antibacterial properties of dibenzoazepines has shown mixed results:
- Testing Against Bacteria : Studies have tested various derivatives against Gram-positive and Gram-negative bacteria. However, no significant antibacterial activity was observed at concentrations ranging from 12.5 µM to 100 µM for synthesized compounds in the same family . This suggests that while these compounds may have anticancer properties, their antibacterial efficacy is limited.
Case Studies
- Study on Dibenzoazepines : A recent study explored the structure-activity relationship (SAR) of several dibenzoazepine derivatives, including this compound. The findings indicated that modifications in substituents could enhance cytotoxicity against specific cancer cell lines while reducing toxicity towards normal cells .
- Antihyperlipidemic Activity : Another investigation focused on related dibenzoazepine derivatives exhibited antihyperlipidemic effects in animal models, suggesting a broader pharmacological potential for this class of compounds beyond anticancer activity .
Data Tables
Q & A
Q. Methodological Answer :
- Reaction Solvent and Temperature : Use polar aprotic solvents (e.g., DMF or DMSO) at 75–100°C to enhance intermediate cyclization, as demonstrated in analogous dibenzoazepine syntheses .
- Catalyst Selection : Employ Lewis acids like SnCl₂ for nitro group reduction or Pd/C for coupling reactions, ensuring stoichiometric control to minimize side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Monitor reaction progress via TLC and adjust reaction times (typically 5–7 hours for nitro reductions) to avoid over-reduction or decomposition .
Advanced: What computational strategies predict the environmental fate and biodegradation pathways of this compound?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrophobicity (logP) and solubility using software like Gaussian or COSMO-RS to predict partitioning into soil/water systems .
- QSAR Models : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives. For example, EPI Suite predicts persistence in aquatic environments based on substituent effects .
- Metabolic Pathway Prediction : Use BioTransformer 3.0 to simulate microbial degradation, focusing on azepine ring cleavage and dimethylphenyl group oxidation .
- Validation : Compare computational results with experimental microcosm studies (e.g., OECD 301B ready biodegradability tests) .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dimethylphenyl methyl groups (δ 2.2–2.5 ppm). Compare with reference spectra of similar dibenzoazepines .
- ¹³C NMR : Verify carbonyl signals (δ 170–180 ppm) and sp² carbons in the azepine ring .
- IR Spectroscopy : Confirm ketone C=O stretches (~1680 cm⁻¹) and aryl C-H bending (~800 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to detect [M+H]⁺ ions and fragment patterns (e.g., loss of CO groups) .
Advanced: How can structure-activity relationship (SAR) studies explore its pharmacological potential?
Q. Methodological Answer :
- Functional Group Modifications : Synthesize analogs with halogenated aryl groups or substituted azepine rings to assess binding affinity. For example, fluorinated derivatives enhance metabolic stability .
- Target Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors). Prioritize derivatives with low binding energies (< -8 kcal/mol) .
- In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What are key considerations for ensuring compound stability under storage?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the azepine ring .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of ketone groups. Confirm stability via periodic HPLC analysis .
- Solvent Selection : Lyophilize and store in anhydrous DMSO (sealed under argon) for long-term solubility retention .
Advanced: What experimental approaches assess its interaction with biological targets?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .
- Contradiction Resolution : If binding data conflicts (e.g., SPR vs. ITC), validate via competitive ELISA or radioligand displacement assays .
Advanced: How can environmental exposure risks be mitigated during laboratory handling?
Q. Methodological Answer :
- Waste Management : Neutralize acidic/basic byproducts (e.g., from nitro reductions) before disposal. Use activated carbon filters for solvent recovery .
- Ecotoxicology Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values and establish safe handling protocols .
- Biomonitoring : Analyze lab wastewater via LC-MS/MS to detect trace residues and ensure compliance with EPA discharge limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
